molecular formula C15H15ClN2O2S B2695892 N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1222941-26-5

N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2695892
CAS No.: 1222941-26-5
M. Wt: 322.81
InChI Key: QCYDLUYRJQQDRU-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a hydroxyethyl group, and a chlorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the hydroxyethyl and chlorophenyl groups through nucleophilic substitution reactions. The final step involves the methylation of the sulfanyl group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: shares structural similarities with other pyridine derivatives and carboxamide compounds.

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Uniqueness

  • The presence of the chlorophenyl group enhances its potential for biological activity.
  • The hydroxyethyl group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-21-15-12(6-3-7-17-15)14(20)18-9-13(19)10-4-2-5-11(16)8-10/h2-8,13,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDLUYRJQQDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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